(5-Chloro-2-propoxypyridin-3-yl)boronic acid
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Description
“(5-Chloro-2-propoxypyridin-3-yl)boronic acid” is a heterocyclic organic compound . It has a molecular weight of 215.4 and a molecular formula of C8H11BClNO3 . It is used for research purposes .
Synthesis Analysis
The synthesis of pyridinylboronic acids and esters like “(5-Chloro-2-propoxypyridin-3-yl)boronic acid” can be achieved through several methods. One of the most promising methods is the iridium or rhodium-catalyzed borylation of pyridine or substituted pyridines via C-H activation . This method is generally applied to the synthesis of pyridinylboronic acid pinacol esters .Molecular Structure Analysis
The IUPAC name for this compound is “(5-chloro-2-propoxypyridin-3-yl)boronic acid”. Its canonical SMILES structure is B(C1=CC(=CN=C1OCCC)Cl)(O)O . The InChI Key for this compound is PJZHOFJJGXMJEZ-UHFFFAOYSA-N .Chemical Reactions Analysis
“(5-Chloro-2-propoxypyridin-3-yl)boronic acid” can be used in various chemical reactions. For instance, it can be used in phosphine-free Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3 . Its boiling point is 370.3±52.0 °C at 760 mmHg . The compound has 4 H-bond acceptors and 2 H-bond donors .Scientific Research Applications
Suzuki–Miyaura Coupling
This compound can be used as a boron reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is one of the most widely-applied transition metal catalysed carbon–carbon bond forming reactions to date . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Sensing Applications
Boronic acids, including this compound, have been increasingly utilized in various sensing applications . These applications can be homogeneous assays or heterogeneous detection . Detection can be at the interface of the sensing material or within the bulk sample .
Interactions with Diols
The key interaction of boronic acids with diols allows their utilization in various areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics .
Protein Manipulation and Cell Labelling
Boronic acids have shown significant growth in the interaction with proteins, their manipulation and cell labelling . This makes them valuable tools in biochemical research.
Electrophoresis of Glycated Molecules
Boronic acids, including this compound, have been used for electrophoresis of glycated molecules . This allows for the separation and analysis of these molecules in a laboratory setting.
Building Materials for Microparticles
Boronic acids have been employed as building materials for microparticles for analytical methods . This allows for the creation of specialized materials for specific analytical applications.
Polymers for Controlled Release of Insulin
Boronic acids have been used in polymers for the controlled release of insulin . This has potential applications in the treatment of diabetes.
properties
IUPAC Name |
(5-chloro-2-propoxypyridin-3-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BClNO3/c1-2-3-14-8-7(9(12)13)4-6(10)5-11-8/h4-5,12-13H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJZHOFJJGXMJEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1OCCC)Cl)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681585 |
Source
|
Record name | (5-Chloro-2-propoxypyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.44 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-2-propoxypyridin-3-yl)boronic acid | |
CAS RN |
1217501-43-3 |
Source
|
Record name | (5-Chloro-2-propoxypyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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